molecular formula C17H16F3NO3 B268937 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

货号 B268937
分子量: 339.31 g/mol
InChI 键: OUTXGUCSFMWSOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B cell-related diseases.

作用机制

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide works by binding to the active site of BTK and preventing its activation. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell development and activation. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent anti-tumor activity in B cell malignancies, including lymphoma and leukemia. This compound has also been shown to reduce autoantibody production and improve disease symptoms in animal models of autoimmune disorders.

实验室实验的优点和局限性

One advantage of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, this compound may have limited efficacy in patients with mutations in the BTK gene or other alterations in the B cell signaling pathway.

未来方向

There are several potential future directions for research on 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the B cell signaling pathway. Another potential direction is the investigation of this compound in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and treatment duration for this compound in clinical settings.

合成方法

The synthesis of 4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction between 3-(trifluoromethyl)benzaldehyde and 2-methoxyethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction between the amine and 4-fluorobenzoyl chloride to form this compound.

科学研究应用

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. In these studies, this compound has been shown to inhibit BTK activity and disrupt B cell signaling pathways, leading to decreased proliferation and survival of malignant B cells.

属性

分子式

C17H16F3NO3

分子量

339.31 g/mol

IUPAC 名称

4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-12(6-8-15)16(22)21-14-4-2-3-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI 键

OUTXGUCSFMWSOU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

规范 SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。